6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride
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Overview
Description
The compound with the identifier “6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Analytical Techniques: Techniques such as chromatography and spectroscopy are used to confirm the formation of the inclusion complex and to determine the inclusion formation constant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The use of cyclodextrins in food and pharmaceutical industries highlights the scalability of this production method .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of 6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other cyclodextrin inclusion complexes or compounds with similar chemical structures. The comparison may involve:
Chemical Structure: Analyzing the similarities and differences in the molecular structure.
Chemical Properties: Comparing properties such as solubility, stability, and reactivity.
Applications: Evaluating the different applications and effectiveness of each compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-amino-2-(2-aminoethyl)-1H-pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-5-9-4(8)3-6(11)10-5;;/h3H,1-2,7H2,(H3,8,9,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMLZGWBRTPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)CCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)CCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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